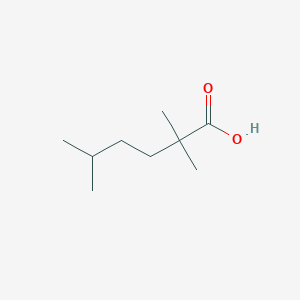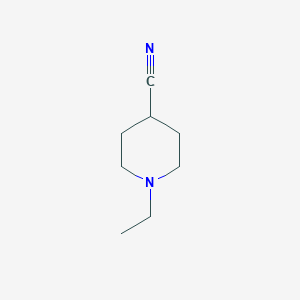
4-(Thiomorpholin-4-yl)benzaldehyde
Descripción general
Descripción
“4-(Thiomorpholin-4-yl)benzaldehyde” is a chemical compound with the CAS Number: 27913-94-6 . It has a molecular weight of 207.3 and its IUPAC name is 4-(4-thiomorpholinyl)benzaldehyde . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “4-(Thiomorpholin-4-yl)benzaldehyde” is represented by the linear formula C11H13NOS . The InChI code for this compound is 1S/C11H13NOS/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 .Physical And Chemical Properties Analysis
“4-(Thiomorpholin-4-yl)benzaldehyde” has a melting point of 63 - 65°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 396.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound also has a molar refractivity of 61.4±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
SYNTHESIS AND ANTIMICROBIAL ACTIVITY 4-(Thiomorpholin-4-yl)benzaldehyde and its derivatives have been synthesized and assessed for antimicrobial activity. For instance, compounds like 4–thiomorpholin–4ylbenzohydrazide were synthesized and treated with various substituted heterocyclic compounds to form thiomorpholine derivatives. These were then tested for antimicrobial activity, suggesting a potential application of 4-(Thiomorpholin-4-yl)benzaldehyde in developing new bioactive molecules with antimicrobial properties (Kardile & Kalyane, 2010).
CHEMOSELECTIVE HYDROXYMETHYLATION 4-(Thiomorpholin-4-yl)benzaldehyde derivatives have also been involved in chemoselective hydroxymethylation processes. A study demonstrated the treatment of certain acetamides with paraformaldehyde in the presence of a base, leading to hydroxymethylation followed by cyclization, yielding novel 6-aroyl-4-(4H-triazol-3-yl)thiomorpholin-3-ones. This indicates the chemical versatility of these compounds in synthesizing novel structures with potential biological activities (Krishnaraj & Muthusubramanian, 2012).
Biological Activity and Applications
ANTI-TRYPANOSOMAL ACTIVITY Research into the biological activities of thiomorpholine derivatives synthesized from 4-(Thiomorpholin-4-yl)benzaldehyde has shown potential in the field of parasitology. Compounds synthesized from thioamides of benzaldehyde and 4-(dimethylamino)benzaldehyde were evaluated for their in vitro trypanocidal activity. The findings suggest potential applications in developing treatments for diseases caused by Trypanosoma species, although the effectiveness varies and further research is needed (Agnimonhan et al., 2012).
CATALYTIC APPLICATIONS IN CHEMICAL REACTIONS The compound has also been implicated in catalytic processes. For instance, benzaldehyde thiosemicarbazones synthesized from 4-(Thiomorpholin-4-yl)benzaldehyde have been used to form complexes that demonstrated significant efficiency in catalyzing C–C and C–N coupling reactions. This highlights the potential use of these compounds in facilitating various chemical synthetic processes, contributing to the field of synthetic chemistry (Dutta & Bhattacharya, 2013).
Safety And Hazards
Direcciones Futuras
As for future directions, it’s difficult to predict without specific context. The use of “4-(Thiomorpholin-4-yl)benzaldehyde” would depend on the needs of the scientific, medical, or industrial field . It’s worth noting that compounds like this one can have a wide range of applications in organic synthesis .
Propiedades
IUPAC Name |
4-thiomorpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIFLINWAKWOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572062 | |
| Record name | 4-(Thiomorpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiomorpholin-4-yl)benzaldehyde | |
CAS RN |
27913-94-6 | |
| Record name | 4-(Thiomorpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)



![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)


![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)


